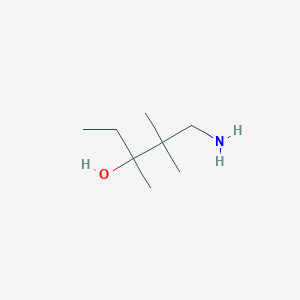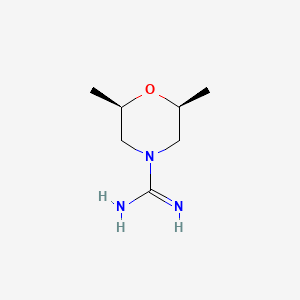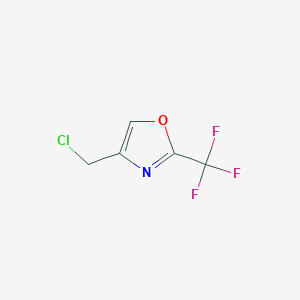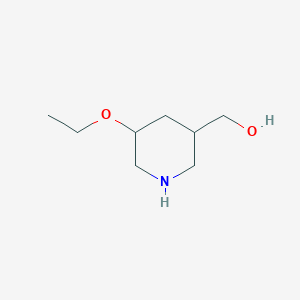
4-(2-Aminoethyl)-2-methyloxan-4-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)-2-methyloxan-4-OL is an organic compound that features a unique oxane ring structure with an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)-2-methyloxan-4-OL typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-1,3-propanediol with ethylenediamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)-2-methyloxan-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives.
Reduction: Reduction reactions can yield amino alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted oxanes, amino alcohols, and other functionalized derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(2-Aminoethyl)-2-methyloxan-4-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials with unique properties, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)-2-methyloxan-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. This compound can modulate biochemical pathways by acting as an agonist or antagonist, depending on the context.
Comparison with Similar Compounds
Similar Compounds
4-(2-Aminoethyl)aniline: Known for its use in the synthesis of dyes and pigments.
2-(4-Aminophenyl)ethylamine: Utilized in the production of pharmaceuticals and agrochemicals.
4-(2-Aminoethyl)benzenesulfonamide: Studied for its potential as an enzyme inhibitor.
Uniqueness
4-(2-Aminoethyl)-2-methyloxan-4-OL stands out due to its unique oxane ring structure, which imparts distinct chemical and physical properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C8H17NO2 |
|---|---|
Molecular Weight |
159.23 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-methyloxan-4-ol |
InChI |
InChI=1S/C8H17NO2/c1-7-6-8(10,2-4-9)3-5-11-7/h7,10H,2-6,9H2,1H3 |
InChI Key |
KXEVXROKTBCCBX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCO1)(CCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[3-(aminomethyl)phenyl]-2-(pyrrolidin-1-yl)acetamide](/img/structure/B15258692.png)

![Tert-butyl N-[4-(oxiran-2-YL)butyl]carbamate](/img/structure/B15258705.png)

![7-(Cyclopropanesulfonyl)-2-oxa-7-azabicyclo[4.1.0]heptane](/img/structure/B15258717.png)

![2-[2-(Trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B15258736.png)



![{1-[2-Amino-1-(3-methoxyphenyl)ethyl]cyclopentyl}methanol](/img/structure/B15258752.png)
